ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate is an organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is also known by its IUPAC name, ethyl (Z)-2-cyano-3-methoxy-3-phenylacrylate . This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base, followed by methylation of the resulting product . The reaction conditions typically include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency . The use of automated reactors and precise control of reaction parameters are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in biological molecules . This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-phenylprop-2-enoate: Lacks the methoxy group, which can affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group on the phenyl ring, which can influence its chemical properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its reactivity and applications.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)12(16-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
YVXOWXPIPRBRPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)OC)C#N |
Origin of Product |
United States |
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